6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Cyclization: The intermediate product undergoes cyclization with appropriate reagents to form the dihydropyrano[2,3-c]pyrazole core.
Functionalization: Introduction of the bromo, ethoxy, hydroxy, and thiophenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy and amino groups.
Reduction: Reduction reactions can occur at the carbonitrile group.
Substitution: Halogen substitution reactions are common, particularly involving the bromo group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and infections.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrano[2,3-c]pyrazoles: Other compounds in this class with different substituents.
Pyrazole Derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
The unique combination of bromo, ethoxy, hydroxy, and thiophenyl groups in 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
5807-35-2 |
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Molecular Formula |
C19H15BrN4O3S |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
6-amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H15BrN4O3S/c1-2-26-12-7-9(6-11(20)17(12)25)14-10(8-21)18(22)27-19-15(14)16(23-24-19)13-4-3-5-28-13/h3-7,14,25H,2,22H2,1H3,(H,23,24) |
InChI Key |
UZZISBKZQNQSPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N)Br)O |
Origin of Product |
United States |
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